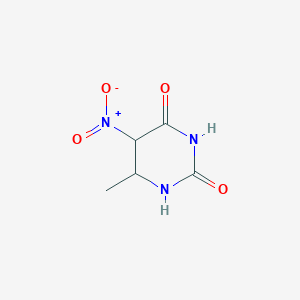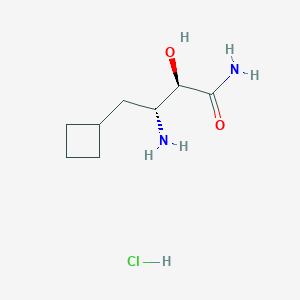
trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride: is a chemical compound with the molecular formula C8H17ClN2O2. It is known for its unique structure, which includes a cyclobutyl ring, an amino group, and a hydroxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride typically involves the following steps:
Amination: The addition of an amino group to the cyclobutylated intermediate.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxy group may be oxidized to a carbonyl group.
Reduction: Reduction reactions can convert the amino group to other functional groups such as amines or amides.
Substitution: The amino and hydroxy groups can participate in substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products:
Oxidation: Formation of carbonyl-containing compounds.
Reduction: Formation of amines or amides.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry:
- Used as a reagent in organic synthesis to introduce cyclobutyl and amino functionalities into target molecules.
Biology:
- Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine:
- Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry:
- Utilized in the production of fine chemicals and pharmaceuticals due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride involves its interaction with specific molecular targets. The amino and hydroxy groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclobutyl ring may also play a role in the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
- 3-Amino-4-cyclobutyl-2-hydroxybutanoic acid
- 3-Amino-4-cyclobutyl-2-hydroxybutanamide
- 3-Amino-4-cyclobutyl-2-hydroxybutanone
Comparison:
- trans-3-Amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride is unique due to the presence of the hydrochloride salt, which can influence its solubility and stability.
- The cyclobutyl ring provides rigidity to the molecule, which can affect its interaction with biological targets compared to similar compounds without the ring structure.
- The presence of both amino and hydroxy groups allows for versatile chemical reactivity, making it a valuable compound in various applications.
Propriétés
Formule moléculaire |
C8H17ClN2O2 |
|---|---|
Poids moléculaire |
208.68 g/mol |
Nom IUPAC |
(2R,3R)-3-amino-4-cyclobutyl-2-hydroxybutanamide;hydrochloride |
InChI |
InChI=1S/C8H16N2O2.ClH/c9-6(7(11)8(10)12)4-5-2-1-3-5;/h5-7,11H,1-4,9H2,(H2,10,12);1H/t6-,7-;/m1./s1 |
Clé InChI |
RPOOMVSVQPMDGI-ZJLYAJKPSA-N |
SMILES isomérique |
C1CC(C1)C[C@H]([C@H](C(=O)N)O)N.Cl |
SMILES canonique |
C1CC(C1)CC(C(C(=O)N)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


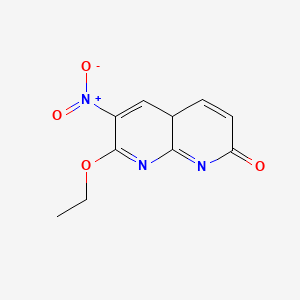

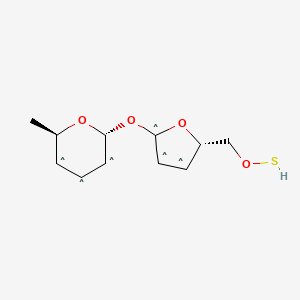

![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1,4a,5,5a,6,7,8,9,9a,10a-decahydrobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B12337548.png)


![2-Ethylbicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B12337561.png)
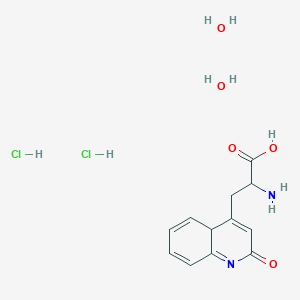

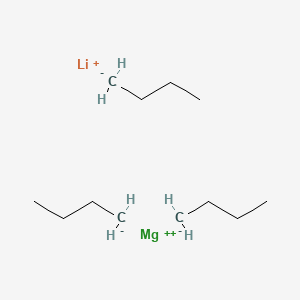
![Methyl 2-((2-(1H-imidazol-1-yl)ethyl)thio)-6-chloro-1H-benzo[d]imidazole-5-carboxylate](/img/structure/B12337578.png)
